molecular formula C21H20O B1595265 2,5-Diethyl-3,4-diphenylcyclopentadienone CAS No. 51932-77-5

2,5-Diethyl-3,4-diphenylcyclopentadienone

Cat. No. B1595265
CAS RN: 51932-77-5
M. Wt: 288.4 g/mol
InChI Key: MTZCOHPDBKHNON-UHFFFAOYSA-N
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Description

“2,5-Diethyl-3,4-diphenylcyclopentadienone” is a chemical compound12. However, there seems to be a lack of specific information about this compound. It’s worth noting that it may have similar properties to its close relative, "2,5-Dimethyl-3,4-diphenylcyclopentadienone"12.



Synthesis Analysis

The synthesis of “2,5-Diethyl-3,4-diphenylcyclopentadienone” is not explicitly mentioned in the available resources. However, related compounds like “2,5-Dimethyl-3,4-diphenylcyclopentadienone” have been studied3. It’s involved in a reversible Diels-Alder reaction to give a colorless dimer3.



Molecular Structure Analysis

The molecular structure of “2,5-Diethyl-3,4-diphenylcyclopentadienone” is not directly available. However, the structure of a similar compound, “2,5-Dimethyl-3,4-diphenylcyclopentadienone”, is available24.



Chemical Reactions Analysis

Specific chemical reactions involving “2,5-Diethyl-3,4-diphenylcyclopentadienone” are not detailed in the available resources. However, “2,5-Dimethyl-3,4-diphenylcyclopentadienone” is known to undergo a reversible Diels-Alder reaction to form a colorless dimer3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-Diethyl-3,4-diphenylcyclopentadienone” are not directly available. However, a similar compound, “2,5-Dimethyl-3,4-diphenylcyclopentadienone”, has a molecular weight of 260.3 g/mol5.


Scientific Research Applications

1. Pericyclic Reaction Behavior

2,5-Diethyl-3,4-diphenylcyclopentadienone demonstrates intriguing behavior in pericyclic reactions. It undergoes 1,5-sigmatropic rearrangement following 1,4-addition reactions with amines, as observed in a study by Yamaguchi et al. (2004). This study highlights its utility in understanding sequential pericyclic reactions and stereochemical outcomes (Yamaguchi et al., 2004).

2. Organometallic Complex Formation

The compound forms unique organometallic complexes, as evidenced in research by Rechavi et al. (2008). They discovered that RhICl(cyclopentadienone) complexes, including those with 2,5-diethyl-3,4-diphenylcyclopentadienone, can form trimers or tetramers, revealing a complex dynamic in organometallic chemistry (Rechavi et al., 2008).

3. Catalytic Applications in Hydrogenation Reactions

In the field of catalysis, this compound has shown potential. Funk et al. (2018) synthesized (3,4-diphenylcyclopentadienone)iron tricarbonyl compounds and explored their efficacy in transfer hydrogenations and dehydrogenations, indicating its potential as a versatile catalyst in organic transformations (Funk et al., 2018).

4. Kinetic Studies in Chemical Reactions

The compound has been used in kinetic studies, as demonstrated by Weiss and Touchette (1990). They utilized 2,5-dimethyl-3,4-diphenylcyclopentadienone to study reversible dimerization reactions, providing valuable insights into reaction kinetics and mechanisms (Weiss & Touchette, 1990).

5. Involvement in Cycloaddition Reactions

Yasuda et al. (1980) investigated the compound's role in pericyclic reactions, particularly its interaction with cyclooctatetraene. This research sheds light on the compound's versatility in forming diverse cycloadducts, which is fundamental to understanding its reactivity in organic synthesis (Yasuda et al., 1980).

Future Directions

There is no specific information available on the future directions of “2,5-Diethyl-3,4-diphenylcyclopentadienone”. However, research into similar compounds like “2,5-Dimethyl-3,4-diphenylcyclopentadienone” could provide insights into potential future directions91011.


Please note that the information provided is based on the available resources and may not be fully accurate or complete. For a more comprehensive analysis, please refer to scientific literature or consult a chemistry expert.


properties

IUPAC Name

2,5-diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O/c1-3-17-19(15-11-7-5-8-12-15)20(18(4-2)21(17)22)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZCOHPDBKHNON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C1=O)CC)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199890
Record name 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diethyl-3,4-diphenylcyclopentadienone

CAS RN

51932-77-5
Record name 2,5-Diethyl-3,4-diphenyl-2,4-cyclopentadien-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51932-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051932775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.277
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
K Yamaguchi, C Kai, Y Yoshitake… - European Journal of …, 2004 - Wiley Online Library
Abstract Treatment of 2,5‐bis(methoxycarbonyl)‐3,4‐diphenylcyclopentadienone (1) with aniline (2a) gave the stereoisomeric 2‐anilino‐2,5‐bis(methoxycarbonyl)‐3,4‐…
T Jikyo, M Eto, K Harano - Journal of the Chemical Society, Perkin …, 1998 - pubs.rsc.org
An asymmetrically substituted cyclopentadienone, 2-methoxycarbonyl-5-methyl-3,4-diphenylcyclopentadienone 1a, was synthesized and cycloadditions of compound 1a with various …
Number of citations: 21 pubs.rsc.org
D Rechavi, R Scopelliti, K Severin - Organometallics, 2008 - ACS Publications
Although Rh I Cl(cyclopentadienone) complexes have been known for more than 40 years, structural data were so far not available. We have investigated the complexes [RhCl(…
Number of citations: 8 pubs.acs.org
E Mallakpour - J. Sci, 1993 - jsciences.ut.ac.ir
Aprotic diazotization of anthranilic acid with isoamylnitrite or amylnitrite gave benzenediazonium-2- carboxylate. Subsequent thermal decomposition of this diazonium salt (in situ) in 1,2-…
Number of citations: 3 jsciences.ut.ac.ir
M JohnáPlater - Journal of the Chemical Society, Perkin …, 1991 - pubs.rsc.org
Trithiadiazepyne reacts with 2,5-dimethyl-11a and 2,5-diethyl-3,4-diphenylcyclopentadienone 11b in hot acetonitrile to give the initial Diels–Alder cycloadducts, 12a and 12b, which are …
Number of citations: 21 pubs.rsc.org
JL Thomas - 1999 - clok.uclan.ac.uk
The synthesis of isomeric benzothienopyran-4-ones has been investigated. 2-Methoxybenzo[b}thiophene has been used to prepare 2,2-dimethyl-2,3-dihydrobenzothieno[2,3-b] pyran-4-…
Number of citations: 5 clok.uclan.ac.uk
JA Dunn, WJ Hunks, R Ruffolo, SS Rigby… - …, 1999 - ACS Publications
Treatment of fluorenone, 2,3-diphenylindenone, tetraphenylcyclopentadienone, or 2,5-diethyl-3,4-diphenylcyclopentadienone with ((trimethylsilyl)ethynyl)lithium gives, after hydrolysis, …
Number of citations: 31 pubs.acs.org
Y Zhou, WJ Liu, W Zhang, XY Cao… - The Journal of …, 2006 - ACS Publications
A novel family of polycyclic aromatic hydrocarbons of various shapes based on the 10H-indeno[1,2-b]triphenylene skeleton has been synthesized via a reaction sequence of Diels−…
Number of citations: 47 pubs.acs.org
SB Coan, DE Trucker, EI Becker - Journal of the American …, 1953 - ACS Publications
The absorption spectra of a series of tetracyclones have been measured. Those with substituents in the^-position of Lhe 2-phenyl ring affect mainly the absorption maximum at 512 µ, …
Number of citations: 31 pubs.acs.org
KN Houk, DJ Northington - Tetrahedron Letters, 1972 - Elsevier
bonylation. However, in this case, jj), is not isolated but is believed-’ to undergo rapid transformation to an isomer f& mp 188-lgl', isolated in 60s yield, whose structure is under …
Number of citations: 7 www.sciencedirect.com

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